molecular formula C8H9ClN2O3 B2659904 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride CAS No. 2225141-60-4

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride

Cat. No.: B2659904
CAS No.: 2225141-60-4
M. Wt: 216.62
InChI Key: CIJUUPNSKYGKAG-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride is a heterocyclic compound with a molecular formula of C8H8N2O3·HCl. This compound is known for its unique structure, which includes a pyridine ring fused with an oxazine ring. It is often used in various scientific research applications due to its versatile chemical properties .

Scientific Research Applications

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The anti-inflammatory agents act by either inhibiting the lysosomal enzymes or by stabilizing the lysosomal membrane since the human red blood cell membrane is similar to lysosomal membrane components .

Safety and Hazards

The compound has a good margin of safety and did not show lethal effects on animals up to doses of 500 mg/kg .

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c11-8(12)5-3-6-7(10-4-5)9-1-2-13-6;/h3-4H,1-2H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJUUPNSKYGKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-60-4
Record name 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride
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